

A Comprehensive Technical Review of Feruloylquinic Acid Derivatives: From Synthesis to Therapeutic Potential

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Compound of Interest

Compound Name: Methyl 3-O-feruloylquininate

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Introduction

Feruloylquinic acid (FQA) derivatives, a class of phenolic compounds ubiquitously found in plants, particularly in coffee beans, fruits, and vegetables, have garnered significant scientific interest for their diverse pharmacological activities.^{[1][2]} These compounds, formed by the esterification of ferulic acid and quinic acid, exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for the development of novel therapeutics for a range of human diseases.^{[1][2][3]} This in-depth technical guide provides a comprehensive literature review of FQA derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Chemical Structure and Synthesis

The core structure of feruloylquinic acid consists of a quinic acid moiety esterified with one or more ferulic acid units. The position of the feruloyl group on the quinic acid ring gives rise to different isomers, such as 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid, each with potentially distinct biological activities.

The synthesis of FQA derivatives can be achieved through several routes. One common approach involves the esterification of a protected quinic acid derivative with ferulic acid. For instance, a novel synthesis of 5-O-feruloylquinic acid has been optimized in a 6-step sequence, with a key step being the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde and a malonate ester of quinic acid.[4][5] Another strategy involves the esterification of suitably protected quinic acid derivatives with 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride, followed by hydrolysis to yield the desired FQA.[6] The synthesis of ferulic acid amides and esters has also been reported, often involving the reaction of ferulic acid with thionyl chloride to form an acid chloride, which is then reacted with the desired amine or alcohol.[7]

Biological Activities and Quantitative Data

Feruloylquinic acid derivatives have demonstrated a wide spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for easy comparison.

Antioxidant Activity

The antioxidant properties of FQA derivatives are attributed to their ability to scavenge free radicals, a key factor in the pathogenesis of many diseases.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity, with the results often expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater antioxidant potency.

Compound/Derivative	Assay	IC50 Value	Reference
3-O-Feruloylquinic acid	DPPH radical scavenging	0.06 mg/mL	[1]
Ferulic acid derivative (S-52372)	DPPH radical scavenging	Similar to Ferulic Acid	[9]
Ferulic acid	DPPH radical scavenging	~66 μ M	[10]
5-Hydroxyferulic acid	DPPH radical scavenging	11.89 \pm 0.20 μ M	[10]
Caffeic acid	DPPH radical scavenging	More potent than sinapic and ferulic acids	[11]

Neuroprotective Effects

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[1] FQA derivatives have shown significant neuroprotective effects in various in vitro models, often assessed by their ability to protect neuronal cells from oxidative damage. The human neuroblastoma cell line SH-SY5Y is a widely used model for these studies.

Compound/ Derivative	Cell Line	Insult	Concentrati on	Key Findings	Reference
3,5- dicafeoylquin ic acid	SH-SY5Y	Hydrogen Peroxide	10-50 μ M	Attenuated neuronal death and caspase-3 activation; restored glutathione levels.	[1]
3,4- dicafeoylquin ic acid	SH-SY5Y	Hydrogen Peroxide	10-50 μ M	Showed neuroprotecti ve effects against H ₂ O ₂ - induced cell damage.	[1]
Ferulic acid derivatives	Neuro-2a	Hydrogen Peroxide	Not specified	Exhibited cytoprotective effects against oxidative stress.	[12]
Ferulic acid	PC-12	Ischemia/Rep erfusion	Not specified	Protected against apoptosis and ROS generation.	[13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. FQA derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated

macrophages. The RAW 264.7 murine macrophage cell line is a common model for these investigations.

Compound/Derivative	Cell Line	Key Findings	Reference
3-O-Feruloylquinic acid	RAW 264.7	Inhibited LPS-induced mRNA expression of IL-1 β , IL-6, iNOS, COX-2, and NF- κ B; suppressed NO release.	[1]
Ferulic acid derivative (S-52372)	RAW 264.7	Reduced release of NO, IL-6, TNF- α , and IL-1 β ; suppressed iNOS and COX-2 expression.	[9]
Ferulic acid-sesquiterpene lactone hybrids	RAW 264.7	Showed pronounced anti-inflammatory activity against LPS-induced expression of pro-inflammatory cytokines.	[14]
Ferulic acid	RAW 264.7	Decreased LPS-induced NO production.	[9]
5-caffeoylquinic acid	Rat adipose tissue	Decreased expression of NF- κ B and downstream inflammatory cytokines.	[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers in the field.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (spectrophotometric grade)
- Test compounds
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
- Sample Preparation: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.
- Assay:
 - Add 100 μ L of the DPPH solution to each well of a 96-well plate.
 - Add 100 μ L of the test compound solution (at various concentrations) to the wells.
 - For the control, add 100 μ L of the solvent instead of the test compound.
 - For the blank, add 100 μ L of methanol or ethanol.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] \times 100$ The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death.

Materials:

- SH-SY5Y human neuroblastoma cells
- Complete culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
- Hydrogen peroxide (H₂O₂) or other neurotoxin
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.

- Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
- Induction of Neurotoxicity: Add the neurotoxin (e.g., H_2O_2) to the wells (except for the control group) and incubate for a further 24 hours.
- Cell Viability Assessment (MTT Assay):
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
- Calculation: Cell viability is expressed as a percentage relative to the untreated control group.

Anti-inflammatory Assay in RAW 264.7 Cells

This protocol outlines a method to evaluate the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production.

Materials:

- RAW 264.7 murine macrophage cells
- Complete culture medium
- Lipopolysaccharide (LPS)
- Test compounds
- Griess reagent
- Sodium nitrite standard solution
- 96-well cell culture plates

- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
- Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
- Nitric Oxide Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
 - Measure the absorbance at 540 nm.
- Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

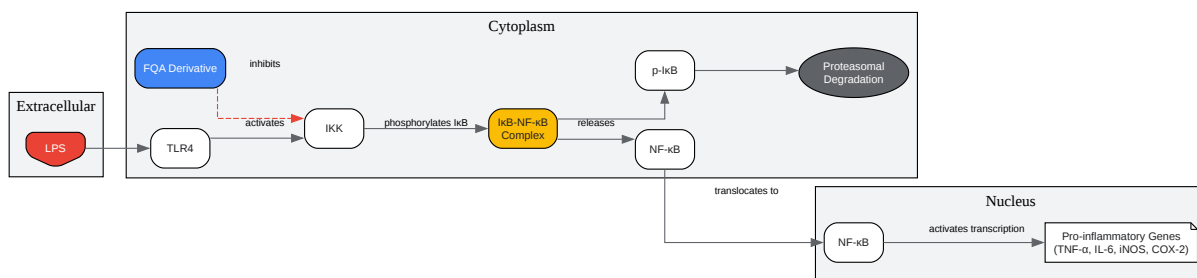
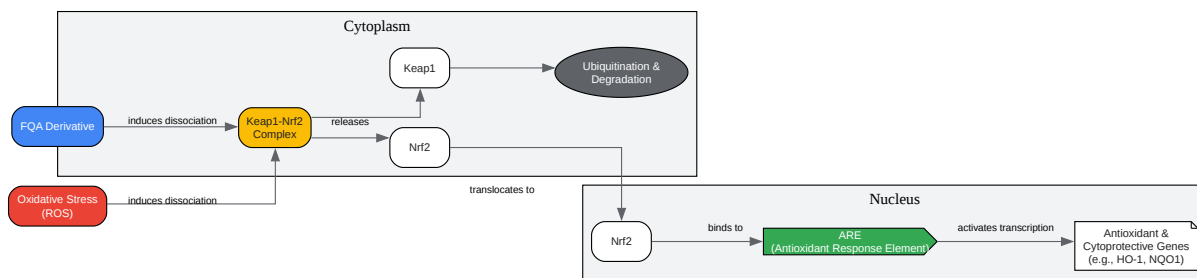
Signaling Pathways and Mechanistic Insights

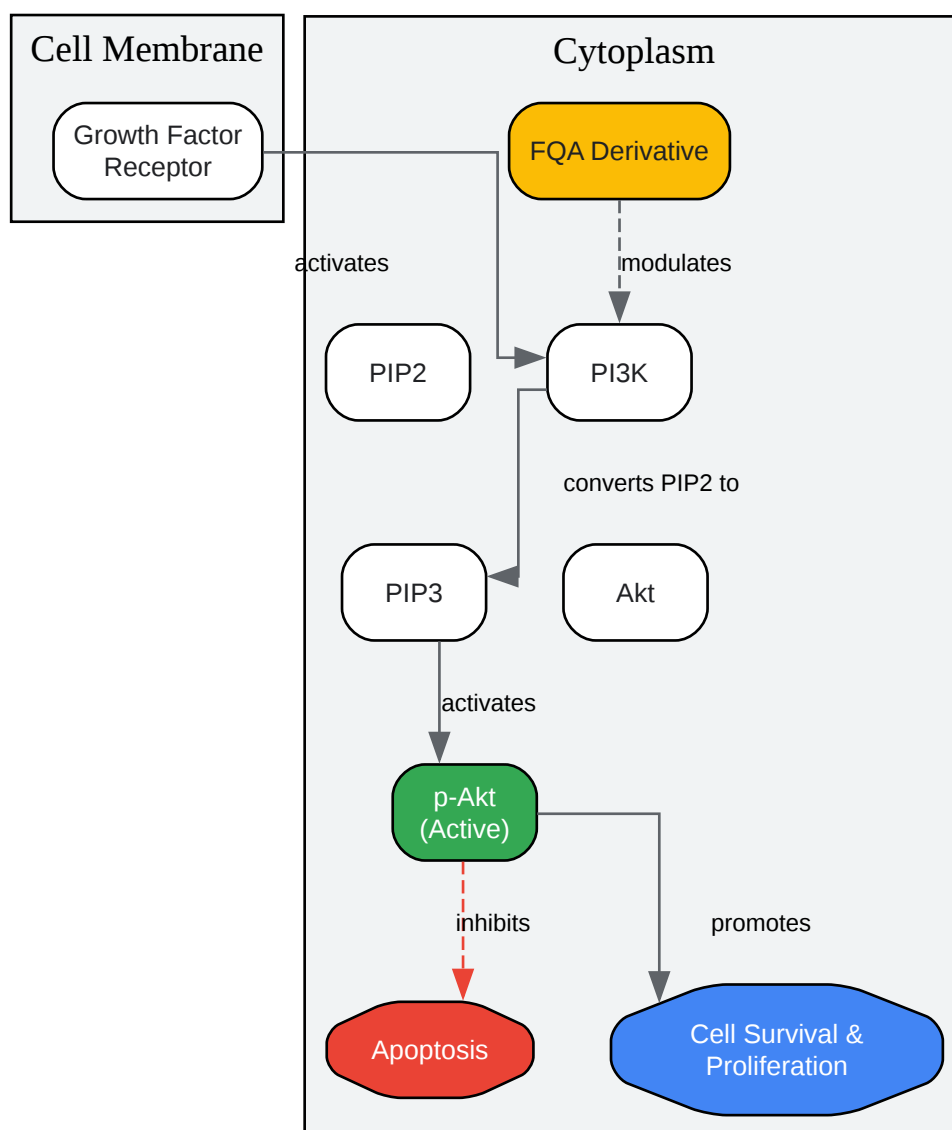
The biological effects of feruloylquinic acid derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.^[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds like FQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of

various antioxidant and cytoprotective genes, leading to their transcription.[1] This pathway is a key mechanism underlying the antioxidant and neuroprotective effects of FQA derivatives.[1]





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